Cdc7-IN-7

Description

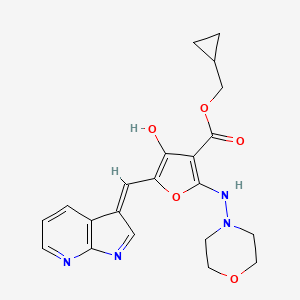

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H22N4O5 |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

cyclopropylmethyl 4-hydroxy-2-(morpholin-4-ylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]furan-3-carboxylate |

InChI |

InChI=1S/C21H22N4O5/c26-18-16(10-14-11-23-19-15(14)2-1-5-22-19)30-20(24-25-6-8-28-9-7-25)17(18)21(27)29-12-13-3-4-13/h1-2,5,10-11,13,24,26H,3-4,6-9,12H2/b14-10+ |

InChI Key |

SVOSLACSFSSYFI-GXDHUFHOSA-N |

Isomeric SMILES |

C1CC1COC(=O)C2=C(OC(=C2O)/C=C/3\C=NC4=C3C=CC=N4)NN5CCOCC5 |

Canonical SMILES |

C1CC1COC(=O)C2=C(OC(=C2O)C=C3C=NC4=C3C=CC=N4)NN5CCOCC5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cdc7-IN-7, a Selective Cdc7 Kinase Inhibitor

Disclaimer: This document provides a comprehensive overview of the selective inhibition of Cell Division Cycle 7 (Cdc7) kinase, with a focus on the inhibitor designated as Cdc7-IN-7. It is important to note that while this compound is identified as a potent Cdc7 kinase inhibitor from patent WO2019165473A1 (as compound I-E), specific quantitative biochemical and cellular data for this compound are not extensively available in the public domain. Therefore, to fulfill the requirements of a detailed technical guide, this document will utilize publicly available data from other well-characterized, selective Cdc7 inhibitors as illustrative examples for data presentation and experimental context.

Introduction to Cdc7 Kinase: A Key Regulator of DNA Replication

Cell Division Cycle 7 (Cdc7) is a highly conserved serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, specifically in the initiation of DNA replication.[1][2][3] Cdc7 forms an active complex with its regulatory subunit, Dbf4 (also known as ASK), to phosphorylate multiple substrates, most notably the Minichromosome Maintenance (MCM) complex.[4][5] The MCM complex is the replicative helicase, and its phosphorylation by the Cdc7-Dbf4 complex is a critical step for the initiation of DNA synthesis during the S phase.[4][6]

Given its essential role in DNA replication, Cdc7 is a compelling target for cancer therapy. Many cancer cells exhibit high expression levels of Cdc7, and their survival is often dependent on the proper functioning of the DNA replication machinery.[1][2][4] Inhibition of Cdc7 can lead to the stalling of replication forks, accumulation of DNA damage, and ultimately, p53-independent apoptosis in cancer cells, while normal cells tend to undergo a reversible cell cycle arrest.[1][2] This differential effect makes selective Cdc7 inhibitors a promising avenue for the development of novel anti-cancer agents.[1][5]

The Cdc7 Signaling Pathway

The primary function of Cdc7 is to facilitate the transition from the G1 to the S phase of the cell cycle by activating the MCM helicase. The signaling cascade is tightly regulated and integrated with other cell cycle checkpoints.

Quantitative Data for Selective Cdc7 Inhibitors

The following tables summarize the in vitro inhibitory activities of several well-characterized selective Cdc7 inhibitors. This data is provided to illustrate the typical potency and selectivity profiles of compounds targeting Cdc7.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Cdc7 Inhibitors

| Compound | Target Kinase | IC50 (nM) | Reference |

| PHA-767491 | Cdc7 | 10 | [7] |

| XL413 | Cdc7 | 3.4 | [8] |

| TAK-931 | Cdc7 | <0.3 | [9] |

Table 2: Cellular Activity of Representative Cdc7 Inhibitors

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| EP-05 | SW620 (colorectal) | Cytotoxicity | 0.068 | [9] |

| EP-05 | DLD-1 (colorectal) | Cytotoxicity | 0.070 | [9] |

| Carvedilol | OEC-M1 (oral cancer) | Cytotoxicity | 10.24 | [10] |

| Dequalinium chloride | OEC-M1 (oral cancer) | Cytotoxicity | 2.03 | [10] |

| Clofoctol | OEC-M1 (oral cancer) | Cytotoxicity | 11.93 | [10] |

| XL413 | H69-AR (SCLC) | Cytotoxicity | 416.8 | [8] |

| XL413 | H446-DDP (SCLC) | Cytotoxicity | 681.3 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of kinase inhibitors. Below are representative protocols for a biochemical kinase assay and a cell-based viability assay, which are fundamental in the characterization of a Cdc7 inhibitor like this compound.

Protocol 1: In Vitro Cdc7 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is a common method for measuring kinase activity and inhibition.

Materials:

-

Recombinant human Cdc7/Dbf4 kinase

-

Kinase substrate (e.g., PDKtide)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound (or other test inhibitor)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare a 2X kinase buffer containing 2X ATP and 2X substrate.

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in 1X kinase buffer. The final DMSO concentration in the assay should be ≤1%.

-

To each well of a 96-well plate, add 2.5 µL of the diluted inhibitor or vehicle control (for positive and negative controls).

-

Add 5 µL of the 2X kinase/substrate/ATP mix to each well.

-

To initiate the kinase reaction, add 2.5 µL of diluted Cdc7/Dbf4 enzyme to each well (except for the negative control wells, to which buffer is added).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the positive and negative controls and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a common method to assess the effect of a compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT116, HeLa)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear-bottom cell culture plates

-

Microplate reader (absorbance)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for a desired period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound is a potent inhibitor of Cdc7 kinase, a critical regulator of DNA replication. The selective inhibition of Cdc7 represents a promising strategy for the development of novel anticancer therapeutics due to the heightened dependency of cancer cells on robust DNA replication. The experimental protocols and data presented in this guide, using examples from other well-characterized inhibitors, provide a framework for the evaluation and understanding of Cdc7 inhibitors like this compound. Further research into the specific biochemical and cellular effects of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Small-molecule Articles | Smolecule [smolecule.com]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cdc7 Kinase Inhibitors in the Initiation of DNA Replication: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation, making it a compelling target for anticancer therapies. Its inhibition offers a mechanism to selectively induce cell death in cancer cells, which are often highly dependent on robust DNA replication machinery. This technical guide provides an in-depth overview of the role of Cdc7 inhibitors in halting the initiation of DNA synthesis. We will delve into the mechanism of action, present quantitative data for representative inhibitors, detail key experimental protocols for their evaluation, and provide visual representations of the critical pathways and workflows. The information presented herein is a synthesis of publicly available research on well-characterized Cdc7 inhibitors such as PHA-767491, XL413, and TAK-931, which serve as exemplary compounds in the absence of specific data for Cdc7-IN-7.

The Central Role of Cdc7 in DNA Replication Initiation

The initiation of DNA replication is a tightly controlled process ensuring the faithful duplication of the genome once per cell cycle. A key event in this process is the activation of the minichromosome maintenance (MCM) complex (Mcm2-7), which functions as the replicative helicase. Cdc7, a serine-threonine kinase, in complex with its regulatory subunit Dbf4 (also known as ASK), forms the active Dbf4-dependent kinase (DDK).[1][2] The DDK complex is responsible for phosphorylating multiple subunits of the MCM complex, particularly Mcm2, at the onset of S-phase.[3][4] This phosphorylation event is a prerequisite for the recruitment of other essential replication factors, leading to the unwinding of the DNA double helix and the commencement of DNA synthesis.[4] Given its pivotal role, the inhibition of Cdc7 kinase activity presents a direct strategy to block the initiation of DNA replication.[3][5]

Mechanism of Action of Cdc7 Inhibitors

The majority of potent Cdc7 inhibitors, including compounds like PHA-767491 and TAK-931, are ATP-competitive.[6][7] They function by binding to the ATP-binding pocket of the Cdc7 kinase domain, thereby preventing the transfer of a phosphate group to its substrates.[5] The primary and most well-documented consequence of Cdc7 inhibition is the lack of phosphorylation of the Mcm2 subunit of the MCM complex.[3] This abrogation of a critical S-phase-promoting signal prevents the firing of replication origins.[6] Unlike many conventional chemotherapeutics that stall the progression of replication forks, Cdc7 inhibitors prevent the forks from being established in the first place.[6] In cancer cells, which often have compromised cell cycle checkpoints, this inability to initiate DNA replication can lead to replication stress, mitotic catastrophe, and ultimately, p53-independent apoptosis.[3][6] Normal, non-transformed cells, in contrast, tend to undergo a reversible cell cycle arrest, providing a therapeutic window.[3]

The signaling pathway illustrating the role of Cdc7 and the intervention point for its inhibitors is depicted below.

Quantitative Data for Representative Cdc7 Inhibitors

The potency of Cdc7 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. Below is a summary of publicly available data for well-studied Cdc7 inhibitors.

| Inhibitor | Target | Assay Type | IC50 Value | Reference(s) |

| PHA-767491 | Cdc7 Kinase | Biochemical | 10 nM | [8][9][10] |

| Cdk9 Kinase | Biochemical | 34 nM | [8][9][10] | |

| Cell Proliferation (SF-268) | Cellular | 0.86 µM | [6] | |

| Cell Proliferation (K562) | Cellular | 5.87 µM | [6] | |

| XL413 | Cdc7 Kinase | Biochemical | 3.4 nM | [11][12] |

| Cell Proliferation (HCC1954) | Cellular | >10 µM (low activity) | [12][13] | |

| TAK-931 (Simurosertib) | Cdc7 Kinase | Biochemical | <0.3 nM | [7][14] |

| Cell Proliferation (COLO205) | Cellular | 85 nM | [14] | |

| Cell Proliferation (RKO) | Cellular | 818 nM | [14] |

Key Experimental Methodologies

The evaluation of Cdc7 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Cdc7 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Cdc7/Dbf4.

Objective: To determine the biochemical IC50 of an inhibitor against Cdc7 kinase.

Protocol Outline:

-

Reaction Mixture Preparation: A standard reaction buffer is prepared containing 40 mM HEPES-KOH (pH 7.6), MgOAc, and DTT.[15]

-

Substrate and ATP: A known Cdc7 substrate, such as the recombinant MCM2-4-6-7 complex, is added to the reaction mixture.[15] Radiolabeled ATP ([γ-32P]ATP) is also added to enable detection of phosphorylation.[15]

-

Inhibitor Addition: The test inhibitor (e.g., this compound) is added at various concentrations. A DMSO control (no inhibitor) is also included.

-

Enzyme Addition: The reaction is initiated by adding purified recombinant Cdc7/Dbf4 kinase complex.

-

Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.[15]

-

Reaction Termination and Analysis: The reaction is stopped, and the reaction products are separated by SDS-PAGE. The gel is dried and exposed to autoradiography film.

-

Data Analysis: The intensity of the phosphorylated substrate band is quantified. The percentage of inhibition at each inhibitor concentration is calculated relative to the DMSO control, and the IC50 value is determined by non-linear regression analysis.

An alternative, non-radioactive method utilizes an ADP-Glo™ kinase assay, which measures the amount of ADP produced in the kinase reaction via a luminescent signal.[16]

Western Blot Analysis of Mcm2 Phosphorylation

This cell-based assay serves as a biomarker for target engagement, confirming that the inhibitor is active within the cellular environment.

Objective: To assess the inhibition of Cdc7-mediated Mcm2 phosphorylation in treated cells.

Protocol Outline:

-

Cell Culture and Treatment: Select a suitable cancer cell line (e.g., COLO205, HeLa). Culture the cells and treat with various concentrations of the Cdc7 inhibitor for a specified time (e.g., 4 to 24 hours).[14]

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Re-probe the blot with an antibody against total Mcm2 and a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify the pMcm2 signal relative to the total Mcm2 signal.

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the inhibitor on cell cycle progression.

Objective: To quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) following inhibitor treatment.

Protocol Outline:

-

Cell Treatment: Treat cultured cells with the Cdc7 inhibitor at various concentrations and for different durations (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest the cells, including any floating cells, to account for apoptotic populations.

-

Fixation: Fix the cells, typically with cold 70% ethanol, which also permeabilizes the cell membrane.[17]

-

Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye, such as Propidium Iodide (PI) or DAPI. The solution should also contain RNase A to prevent staining of double-stranded RNA.[17]

-

Flow Cytometry Acquisition: Analyze the stained cells on a flow cytometer. The intensity of the fluorescence signal from the DNA dye is directly proportional to the DNA content.

-

Data Analysis: Generate a histogram of DNA content. Cells in G1 phase will have a 2N DNA content, cells in G2/M phase will have a 4N DNA content, and cells in S phase will have a DNA content between 2N and 4N.[17] Specialized software is used to model the histogram and calculate the percentage of cells in each phase. Inhibition of Cdc7 is expected to cause an accumulation of cells in S-phase.[3]

Logical Pathway of Cdc7 Inhibition

The sequence of events following the administration of a potent Cdc7 inhibitor in a cancer cell can be summarized in a logical pathway, leading from molecular target inhibition to cellular apoptosis.

Conclusion and Future Directions

Inhibitors of Cdc7 kinase represent a targeted therapeutic strategy that directly interferes with the initiation of DNA replication. By preventing the phosphorylation of the MCM complex, these small molecules induce S-phase arrest and subsequent apoptosis in cancer cells, many of which are particularly vulnerable to replication stress. The data from well-characterized inhibitors like PHA-767491 and TAK-931 demonstrate low nanomolar potency and clear cellular mechanisms of action. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of novel Cdc7 inhibitors. Future research will likely focus on refining inhibitor selectivity to minimize off-target effects, identifying predictive biomarkers to guide patient selection, and exploring synergistic combinations with other anticancer agents, such as those targeting DNA damage response pathways.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]

- 3. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. walter.hms.harvard.edu [walter.hms.harvard.edu]

- 5. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]

- 6. PHA-767491 | dual Cdc7/CDK9 inhibitor | CAS 845714-00-3 (free base) | Buy PHA-767491 from Supplier InvivoChem [invivochem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]

- 16. france.promega.com [france.promega.com]

- 17. cancer.wisc.edu [cancer.wisc.edu]

Unraveling the Downstream Effects of Cdc7 Inhibition: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the downstream signaling pathways affected by the inhibition of Cell Division Cycle 7 (Cdc7) kinase, a critical regulator of DNA replication initiation. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cell cycle research. Herein, we detail the molecular consequences of Cdc7 inhibition, present quantitative data from key experiments, provide comprehensive experimental protocols, and visualize the intricate signaling networks.

Core Concepts: The Role of Cdc7 in Cell Cycle Progression

Cdc7 is a serine-threonine kinase that plays a pivotal role in the G1/S transition phase of the cell cycle.[1] Its primary function is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the catalytic core of the replicative helicase.[2][3] This phosphorylation event is a prerequisite for the initiation of DNA replication at origins of replication.[2] Cancer cells, with their high proliferation rates and frequent dysregulation of cell cycle checkpoints, often exhibit a heightened dependency on Cdc7 activity, making it an attractive target for anti-cancer therapeutics.[4][5]

Inhibition of Cdc7 kinase activity leads to a cascade of downstream events, primarily characterized by replication stress, cell cycle arrest, and the induction of apoptosis, particularly in tumor cells.[6][7]

Downstream Signaling Pathways of Cdc7 Inhibition

The cellular response to Cdc7 inhibition is multifaceted, involving the activation of DNA damage response pathways and the induction of programmed cell death.

Inhibition of MCM Complex Phosphorylation and DNA Replication Initiation

The most immediate downstream effect of a Cdc7 inhibitor, such as Cdc7-IN-7, is the prevention of MCM complex phosphorylation. Specifically, the phosphorylation of MCM2 at serine 53 (Ser53) is a well-established biomarker of Cdc7 kinase activity.[6] Inhibition of Cdc7 leads to a significant reduction in p-MCM2 (Ser53) levels, which in turn prevents the recruitment of other essential replication factors and halts the initiation of DNA synthesis.[6]

Induction of Replication Stress and Activation of the ATR-Chk1 Pathway

The failure to initiate new replication origins while ongoing replication forks may still be active leads to a state of cellular "replication stress." This stress is characterized by the stalling of replication forks and the accumulation of single-stranded DNA (ssDNA). This, in turn, activates the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA damage response. Activated ATR then phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (Chk1).[8] The ATR-Chk1 signaling cascade attempts to stabilize the stalled replication forks and halt further cell cycle progression to allow for DNA repair.

Induction of Apoptosis

In cancer cells, which often have compromised cell cycle checkpoints (e.g., p53 mutations), the sustained replication stress induced by Cdc7 inhibition overwhelms the cellular repair capacity, leading to the initiation of apoptosis.[9][10] This programmed cell death can be mediated through various pathways, including the activation of the p38 MAP kinase pathway and the cleavage of Poly (ADP-ribose) polymerase (PARP) and Caspase-3.[6][11]

Quantitative Data on the Effects of Cdc7 Inhibition

The following tables summarize representative quantitative data on the effects of Cdc7 inhibitors on key downstream signaling events. Please note that this data is compiled from studies of various Cdc7 inhibitors and is intended to be illustrative of the general effects of this class of compounds.

| Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |

| PHA-767491 | PANC-1 | Western Blot | p-MCM2 (Ser53) | Marked reduction in phosphorylation | [6] |

| XL413 | H69-AR | IC50 Assay | Cell Viability | IC50 = 416.8 µM | [12] |

| Cdc7 siRNA | Capan-1 | Flow Cytometry | Sub-G1 (Apoptosis) | 51% (siRNA) vs. 3% (control) | [6] |

| Cdc7 siRNA | PANC-1 | Flow Cytometry | Sub-G1 (Apoptosis) | 45% (siRNA) vs. 0.7% (control) | [6] |

| Cdc7 siRNA | Capan-1 | Annexin V Assay | Apoptosis | 64% (siRNA) vs. 11% (control) | [6] |

| Cdc7 siRNA | PANC-1 | Annexin V Assay | Apoptosis | 75% (siRNA) vs. 8% (control) | [6] |

Table 1: Representative Quantitative Effects of Cdc7 Inhibition

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended to serve as a starting point for researchers and may require optimization for specific experimental conditions.

In Vitro Cdc7 Kinase Assay

This assay measures the direct inhibitory effect of a compound on Cdc7 kinase activity.

Materials:

-

Recombinant human Cdc7/Dbf4 kinase

-

MCM2 protein or a synthetic peptide substrate (e.g., PDKtide)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

-

Test inhibitor (e.g., this compound)

-

96-well plates

-

Incubator at 30°C

-

Scintillation counter or luminometer

Procedure (Radiometric):

-

Prepare a reaction mixture containing kinase buffer, recombinant Cdc7/Dbf4, and the MCM2 substrate.

-

Add the test inhibitor at various concentrations.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to a vehicle control.[13]

Procedure (Luminescence-based using ADP-Glo™):

-

Set up the kinase reaction in a 96-well plate with Cdc7/Dbf4, substrate, ATP, and the test inhibitor.

-

Incubate at 30°C for 45 minutes.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

Western Blotting for Phospho-MCM2 (Ser53)

This method is used to detect the phosphorylation status of MCM2 in cells treated with a Cdc7 inhibitor.

Materials:

-

Cell culture reagents

-

Test inhibitor (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-MCM2 (Ser53), anti-MCM2 (total), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat cells with the test inhibitor or vehicle control for the desired time.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-MCM2 (Ser53)) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe for total MCM2 and a loading control like GAPDH for normalization.[16]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a Cdc7 inhibitor.

Materials:

-

Cell culture reagents

-

96-well plates

-

Test inhibitor (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to attach overnight.

-

Treat the cells with a serial dilution of the test inhibitor for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Visualizing the Signaling Networks

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion

The inhibition of Cdc7 kinase presents a promising strategy for the development of novel anti-cancer therapies. Understanding the intricate downstream signaling pathways, from the direct impact on MCM phosphorylation to the induction of replication stress and apoptosis, is crucial for the rational design and application of Cdc7 inhibitors like this compound. The experimental protocols and visualizations provided in this guide offer a comprehensive resource for researchers dedicated to advancing this field of study. Continued investigation into the nuanced cellular responses to Cdc7 inhibition will undoubtedly pave the way for more effective and targeted cancer treatments.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]

- 4. Cdc7 overexpression is an independent prognostic marker and a potential therapeutic target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Druggable cavities and allosteric modulators of the cell division cycle 7 (CDC7) kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cdc7 is a potent anti-cancer target in pancreatic cancer due to abrogation of the DNA origin activation checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are CDC7 modulators and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Targeting Cell Division Cycle 7 Kinase: A New Approach for Cancer Therapy | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 10. Targeting DNA Replication before it Starts: Cdc7 as a Therapeutic Target in p53-Mutant Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]

- 14. promega.ca [promega.ca]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. researchgate.net [researchgate.net]

The Impact of Cdc7 Inhibition on Cell Cycle Progression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell division cycle 7 (Cdc7) kinase is a serine-threonine kinase that plays a pivotal role in the regulation of the eukaryotic cell cycle. Its primary function is to trigger the initiation of DNA replication, a fundamental process for cell proliferation.[1] Cdc7, in complex with its regulatory subunit Dbf4 (forming the Dbf4-dependent kinase, DDK), phosphorylates the minichromosome maintenance (MCM) complex.[2] This phosphorylation event is a critical step in the activation of the MCM helicase, which unwinds DNA at replication origins, thereby licensing them for replication. Given its essential role in DNA synthesis, Cdc7 has emerged as a promising target for anticancer therapies.[1][2] This technical guide provides an in-depth analysis of the effects of Cdc7 inhibition on cell cycle progression, with a focus on the potent and selective inhibitor, TAK-931.

Mechanism of Action of Cdc7 Inhibitors

Cdc7 inhibitors are small molecules that typically act as ATP-competitive antagonists, binding to the kinase domain of Cdc7 and preventing the phosphorylation of its substrates.[3] The primary substrate of Cdc7 is the MCM complex, a key component of the pre-replication complex (pre-RC).[2] By inhibiting Cdc7, these compounds block the initiation of DNA replication, leading to replication stress and subsequent cell cycle arrest or apoptosis, particularly in rapidly proliferating cancer cells that are highly dependent on efficient DNA replication.[1]

Quantitative Analysis of Cdc7 Inhibition

The potency and cellular effects of Cdc7 inhibitors can be quantified through various assays. Here, we summarize key quantitative data for the selective Cdc7 inhibitor TAK-931 and other notable inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

| Inhibitor | Target | IC50 | Reference(s) |

| TAK-931 | Cdc7 | <0.3 nM | [3] |

| PHA-767491 | Cdc7 | 10 nM | |

| Cdk9 | 34 nM | ||

| XL413 | Cdc7 | 3.4 nM |

Table 2: Cellular Proliferation and Growth Inhibition

| Inhibitor | Cell Line(s) | Assay | IC50 / GI50 | Reference(s) |

| TAK-931 | 246 cancer cell lines | Growth Inhibition (72h) | Median GI50 = 407.4 nM (range: 30.2 nM to >10 µM) | [4] |

| PHA-767491 | HCC1954 (breast cancer) | Proliferation | IC50 = 0.64 µM | |

| Colo-205 (colon cancer) | Proliferation | IC50 = 1.3 µM | ||

| XL413 | HCC1954 (breast cancer) | Proliferation | IC50 = 22.9 µM | |

| Colo-205 (colon cancer) | Proliferation | IC50 = 1.1 µM |

Effect on Cell Cycle Progression

Inhibition of Cdc7 has a profound impact on the progression of the cell cycle, primarily causing a delay or arrest in the S phase.

S-Phase Delay and Cell Cycle Arrest

Treatment of cancer cells with the Cdc7 inhibitor TAK-931 leads to a noticeable delay in S-phase progression.[4] This is a direct consequence of the inhibition of new replication origin firing. While existing replication forks may continue to progress, the inability to initiate new replication events extends the duration of the S phase.[5]

Flow cytometry analysis of HeLa cells treated with 300 nM TAK-931 shows a stall in the late S and/or G2 phase 12 hours after release from a thymidine block.[6] Similarly, live-cell imaging of MCF10A cells treated with a Cdc7 inhibitor revealed a transient lengthening of the S phase, with modest prolongation of the G1 and G2 phases during the first cell cycle.[5] In many cancer cell lines, this S-phase stall, coupled with the induction of replication stress, can lead to mitotic aberrations and ultimately, p53-independent apoptosis.[7] In contrast, normal, non-transformed cells are more likely to undergo a reversible cell cycle arrest.[3]

Signaling Pathways

The inhibition of Cdc7 perturbs the normal signaling cascade that governs the initiation of DNA replication.

Caption: Cdc7-Dbf4 (DDK) signaling pathway for DNA replication initiation and its inhibition.

Experimental Protocols

Cell Synchronization using Double Thymidine Block

This protocol is used to synchronize cells at the G1/S boundary, allowing for the study of cell cycle progression upon release.

Materials:

-

Cell culture medium

-

Thymidine solution (e.g., 100 mM stock)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Plate cells to be 20-30% confluent.

-

Add thymidine to the culture medium to a final concentration of 2 mM.

-

Incubate for 18 hours.

-

Wash the cells twice with pre-warmed PBS to remove the thymidine.

-

Add fresh, pre-warmed medium and incubate for 9 hours to release the cells from the block.

-

Add thymidine again to a final concentration of 2 mM.

-

Incubate for another 17-18 hours. The cells are now synchronized at the G1/S boundary.

-

To study the effects of a Cdc7 inhibitor, release the cells from the second thymidine block by washing twice with PBS and adding fresh medium containing the desired concentration of the inhibitor (e.g., TAK-931) or vehicle control.

-

Harvest cells at various time points for downstream analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining.

Materials:

-

PBS

-

70% ethanol (ice-cold)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

Procedure:

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells once with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol, adding it dropwise while gently vortexing.

-

Incubate the cells on ice or at -20°C for at least 30 minutes.

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in a staining solution containing RNase A and PI.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.

Caption: A typical experimental workflow for analyzing the effects of a Cdc7 inhibitor on the cell cycle.

Western Blotting for Phospho-MCM2

This protocol is for detecting the phosphorylation of MCM2, a direct substrate of Cdc7, to confirm the on-target activity of the inhibitor.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-MCM2 (Ser40), anti-total-MCM2, anti-loading control e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated and control cells in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MCM2 (Ser40) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

The membrane can be stripped and re-probed for total MCM2 and a loading control to ensure equal protein loading.

Conclusion

Inhibitors of Cdc7, such as TAK-931, represent a targeted approach to cancer therapy by exploiting the reliance of cancer cells on robust DNA replication. The primary effect of Cdc7 inhibition on cell cycle progression is a delay or arrest in the S phase due to the blockade of new replication origin firing. This leads to replication stress, which in cancer cells, often results in mitotic catastrophe and apoptosis. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and characterize the effects of Cdc7 inhibitors in various preclinical models. The continued exploration of this class of inhibitors holds significant promise for the development of novel and effective cancer treatments.

References

- 1. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]

- 2. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. walter.hms.harvard.edu [walter.hms.harvard.edu]

- 6. researchgate.net [researchgate.net]

- 7. DSpace [researchrepository.universityofgalway.ie]

Structural Basis of Cdc7-IN-7 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell division cycle 7 (Cdc7) kinase, in complex with its regulatory subunit Dbf4, plays a pivotal role in the initiation of DNA replication. Its overexpression in various cancers has made it an attractive target for anticancer drug development. This technical guide provides an in-depth overview of the structural basis of Cdc7 inhibition, with a focus on the potent inhibitor Cdc7-IN-7. While specific quantitative and structural data for this compound are not publicly available, this document synthesizes information on the Cdc7-Dbf4 complex, general mechanisms of its inhibition, and detailed experimental protocols relevant to the characterization of Cdc7 inhibitors.

Introduction to Cdc7 Kinase and its Role in the Cell Cycle

Cdc7 is a serine/threonine kinase that is essential for the G1/S transition of the cell cycle.[1] Its primary function is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the catalytic core of the replicative helicase.[2] This phosphorylation event is a critical step in the activation of the pre-replication complex (pre-RC), leading to the unwinding of DNA at replication origins and the initiation of DNA synthesis.[2][3]

The activity of Cdc7 is tightly regulated and is dependent on its association with the activating subunit, Dbf4 (also known as ASK).[2][4] The Cdc7-Dbf4 complex, often referred to as Dbf4-dependent kinase (DDK), is the active form of the enzyme.[2] Given its crucial role in DNA replication, the dysregulation of Cdc7 activity is linked to genomic instability and cancer.

This compound: A Potent Inhibitor of Cdc7 Kinase

This compound is a potent inhibitor of Cdc7 kinase.[5] Its chemical structure is provided below.

Chemical Structure of this compound

| Property | Value |

| IUPAC Name | Cyclopropylmethyl 5-(morpholin-4-ylhydrazono)-4-oxo-2-(1H-pyrrolo[2,3-b]pyridin-5-yl)-4,5-dihydrofuran-3-carboxylate |

| CAS Number | 1402059-17-9 |

| Molecular Formula | C21H22N4O5 |

| Molecular Weight | 410.42 g/mol |

Data sourced from commercial supplier information.[2]

While this compound is identified as a potent Cdc7 kinase inhibitor, specific public data regarding its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) are not available at the time of this writing. The following sections will detail the experimental methodologies that would be employed to determine these values and to elucidate its structural mechanism of action.

Structural Basis of Cdc7-Dbf4 Activation and Inhibition

The crystal structure of the human Cdc7-Dbf4 complex has been resolved, providing a framework for understanding its activation and for the rational design of inhibitors.[4] The structure reveals that Dbf4 wraps around the N- and C-lobes of the Cdc7 kinase domain, stabilizing the active conformation.[4]

Most small molecule inhibitors of Cdc7, and likely this compound, are ATP-competitive. They function by binding to the ATP-binding pocket of the Cdc7 kinase domain, preventing the binding of ATP and subsequent phosphorylation of its substrates. The crystal structure of Cdc7-Dbf4 in complex with the inhibitor XL413 (PDB ID: 4F9C) provides a clear example of this mechanism.[6]

Data Presentation: Inhibitory Activity of Representative Cdc7 Inhibitors

In the absence of specific public data for this compound, the following table summarizes the inhibitory activities of other well-characterized Cdc7 inhibitors to provide a comparative context.

| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |

| PHA-767491 | Cdc7, Cdk9 | 10 (Cdc7) | Biochemical | Not specified in snippet |

| XL-413 | Cdc7 | <25 (Cdc7) | Biochemical | Not specified in snippet |

| TAK-931 | Cdc7 | Not specified | Biochemical | [6] |

| Monzosertib (AS-0141) | Cdc7 | Not specified | Biochemical | Not specified in snippet |

Experimental Protocols

Recombinant Human Cdc7-Dbf4 Expression and Purification

-

Constructs : Human Cdc7 and Dbf4 coding sequences are cloned into bacterial or insect cell expression vectors. Often, truncations or mutations are made to improve protein solubility and stability for crystallization.[4]

-

Expression : The proteins are co-expressed, for example, in Escherichia coli or Sf9 insect cells.

-

Purification : The complex is purified using a series of chromatography steps, which may include affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion exchange chromatography, and size-exclusion chromatography to obtain a pure and homogenous sample.

In Vitro Cdc7 Kinase Assay

A common method for measuring Cdc7 kinase activity and the potency of inhibitors is the ADP-Glo™ Kinase Assay.[7]

-

Principle : This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

-

Materials :

-

Recombinant human Cdc7-Dbf4 enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Substrate (e.g., a synthetic peptide derived from the MCM2 protein or the full MCM complex)

-

This compound or other test inhibitors

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

-

Procedure :

-

A kinase reaction is set up containing the Cdc7-Dbf4 enzyme, substrate, ATP, and varying concentrations of the inhibitor (e.g., this compound) in a 96- or 384-well plate.

-

The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is added, which converts the produced ADP into ATP and generates a luminescent signal via a luciferase reaction.

-

The luminescence is measured using a plate reader.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

A more traditional, radiometric assay can also be used.[8]

-

Principle : This assay measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.

-

Procedure :

-

The kinase reaction is performed with [γ-³²P]ATP.

-

The reaction products are separated by SDS-PAGE.

-

The gel is exposed to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

-

The amount of incorporated radioactivity is quantified to determine kinase activity.

-

X-ray Crystallography for Structural Determination

-

Crystallization : The purified Cdc7-Dbf4 complex is incubated with the inhibitor (e.g., this compound) and subjected to crystallization screening using various precipitants, buffers, and additives.

-

Data Collection : Crystals are cryo-protected and diffraction data are collected at a synchrotron source.

-

Structure Solution and Refinement : The crystal structure is solved using molecular replacement with a known Cdc7-Dbf4 structure (e.g., PDB ID: 4F99) as a search model. The inhibitor is then built into the electron density map, and the entire complex is refined.

Visualizations

Cdc7 Signaling Pathway and Point of Inhibition

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | CDK | TargetMol [targetmol.com]

- 3. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]

- 4. Crystal structure of human CDC7 kinase in complex with its activator DBF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CDK Inhibitor | DC Chemicals [dcchemicals.com]

- 6. rcsb.org [rcsb.org]

- 7. france.promega.com [france.promega.com]

- 8. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]

The Kinase Inhibitor PHA-767491: A Comprehensive Technical Guide to its Target Protein Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell Division Cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication. Its activity is essential for the firing of replication origins and the progression of the S-phase of the cell cycle. Due to its critical role in cell proliferation, Cdc7 has emerged as a promising target for the development of novel anti-cancer therapeutics. This technical guide provides an in-depth analysis of the binding affinity and selectivity of PHA-767491, a potent and well-characterized inhibitor of Cdc7 kinase. Information on a specific inhibitor designated "Cdc7-IN-7" is not publicly available; therefore, this guide focuses on PHA-767491 as a representative and extensively studied Cdc7 inhibitor.

Target Protein Binding Affinity of PHA-767491

PHA-767491 is an ATP-competitive inhibitor that potently targets Cdc7 kinase. Its binding affinity has been characterized using various biochemical and biophysical methods, providing a detailed understanding of its potency and selectivity.

Quantitative Binding Data

The inhibitory activity of PHA-767491 against Cdc7 and a panel of other protein kinases is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

| Kinase Target | IC50 (nM) |

| Cdc7 | 10 [1][2][3] |

| Cdk9 | 34[1][2] |

| GSK3-β | 220[1] |

| Cdk2 | 240[1] |

| Cdk1 | 250[1] |

| Cdk5 | 460[1] |

| Mk2 | 470[1] |

| Plk1 | 980[1] |

| Chk2 | 1100[1] |

This table summarizes the IC50 values of PHA-767491 against a panel of protein kinases, highlighting its high potency for Cdc7.

Experimental Protocols

The following sections detail the methodologies used to determine the binding affinity and inhibitory activity of PHA-767491.

Biochemical Kinase Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase, and the inhibition of this process by a compound.

Materials:

-

Recombinant human Cdc7/Dbf4 kinase complex

-

Substrate: Mcm2 protein or a synthetic peptide substrate

-

P-γ-ATP (radiolabeled ATP)32 -

Non-radiolabeled ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)[3]

-

PHA-767491 (or other test compounds)

-

SDS-PAGE gels and autoradiography film or phosphorimager

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, the substrate, and the recombinant Cdc7/Dbf4 kinase.

-

Add varying concentrations of PHA-767491 to the reaction mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of

P-γ-ATP and non-radiolabeled ATP.32 -

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography or phosphorimaging.

-

Quantify the amount of incorporated radiolabel using a scintillation counter or densitometry.

-

Calculate the percentage of kinase inhibition for each concentration of PHA-767491 and determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique used to measure the real-time binding kinetics and affinity of a small molecule to a protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human Cdc7/Dbf4 kinase complex

-

PHA-767491 (or other test compounds)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Immobilization of Cdc7/Dbf4:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the recombinant Cdc7/Dbf4 kinase complex over the activated surface to allow for covalent coupling via primary amines.

-

Deactivate any remaining active esters on the surface with ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of PHA-767491 in the running buffer over the immobilized kinase surface.

-

Monitor the change in the SPR signal in real-time to observe the association of the inhibitor.

-

After the association phase, flow running buffer without the inhibitor over the surface to monitor the dissociation of the inhibitor.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the Cdc7 signaling pathway and the experimental workflows.

Caption: Cdc7 Signaling Pathway in DNA Replication Initiation.

Caption: Workflow for a Radiometric Biochemical Kinase Assay.

Caption: Workflow for a Surface Plasmon Resonance (SPR) Assay.

References

The Role of Cdc7 Inhibition in Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell Division Cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication and the maintenance of genome integrity.[1] Its activity is essential for the firing of replication origins during the S phase of the cell cycle. In many cancers, Cdc7 is overexpressed, correlating with increased proliferation and poor prognosis. This dependency on Cdc7 for uncontrolled proliferation makes it an attractive target for anticancer drug development. Inhibition of Cdc7 has been shown to induce cell cycle arrest and apoptosis preferentially in cancer cells, while having minimal effects on normal cells. This technical guide provides an in-depth overview of the effects of Cdc7 inhibition in various cancer cell lines, focusing on the potent and selective inhibitor TAK-931 (Simurosertib) as a representative compound.

Data Presentation: Antiproliferative Activity of TAK-931

The antiproliferative activity of the Cdc7 inhibitor TAK-931 has been evaluated across a broad panel of cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values for TAK-931 in a selection of representative human cancer cell lines, demonstrating its wide spectrum of activity.

| Cancer Type | Cell Line | GI50 (nM) |

| Colorectal Cancer | COLO 205 | 30.2 |

| Colorectal Cancer | RKO | 100 - 1000 |

| Colorectal Cancer | SW948 | 100 - 1000 |

| Pancreatic Cancer | PANC-1 | 100 - 1000 |

Data adapted from a study on the molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor.[1][2][3] The study reported GI50 values for 246 cell lines, with a median GI50 of 407.4 nM, ranging from 30.2 nM to >10 µM.[1][3]

Core Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental evaluation of Cdc7 inhibitors, the following diagrams are provided in the DOT language for Graphviz.

Cdc7 Signaling Pathway in DNA Replication Initiation

Caption: Cdc7-Dbf4 kinase phosphorylates the MCM2-7 complex, a key step in initiating DNA replication.

Experimental Workflow for Assessing Cell Viability

Caption: A typical workflow for determining the GI50 of a Cdc7 inhibitor using an MTT assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This protocol is for determining the antiproliferative effect of a Cdc7 inhibitor.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well clear flat-bottom plates

-

Cdc7 inhibitor stock solution (e.g., TAK-931 in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of the Cdc7 inhibitor in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO-containing medium) to the respective wells.

-

Incubate the plates for 72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the 72-hour incubation, add 10 µL of MTT solution to each well.

-

Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization and Absorbance Reading:

-

Add 100 µL of solubilization solution to each well.

-

Gently pipette to mix and ensure complete solubilization of the formazan crystals.

-

Incubate the plates at room temperature in the dark for 2-4 hours or overnight.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only wells) from all readings.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effect of a Cdc7 inhibitor on cell cycle distribution.

Materials:

-

Cancer cell lines

-

6-well plates

-

Cdc7 inhibitor

-

PBS

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of the Cdc7 inhibitor or vehicle control for 24-48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay by Annexin V/PI Staining

This protocol is for detecting and quantifying apoptosis induced by a Cdc7 inhibitor.

Materials:

-

Cancer cell lines

-

6-well plates

-

Cdc7 inhibitor

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with the Cdc7 inhibitor or vehicle control for the desired time (e.g., 48-72 hours).

-

-

Cell Harvesting:

-

Collect both floating and adherent cells.

-

Wash the cells twice with ice-cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Analysis:

-

Analyze the samples by flow cytometry within one hour of staining.

-

Distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

-

Conclusion

Cdc7 inhibitors, exemplified by TAK-931, represent a promising class of targeted anticancer agents. Their ability to selectively induce replication stress and subsequent apoptosis in cancer cells highlights their therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of Cdc7 inhibition in oncology and to advance the development of novel cancer therapies.

References

Methodological & Application

Application Notes and Protocols for Cdc7-IN-7 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for performing an in vitro kinase assay for Cdc7-IN-7, a potent inhibitor of Cell Division Cycle 7 (Cdc7) kinase. The protocol is designed for researchers in academic and industrial settings engaged in drug discovery and development. This guide details the necessary reagents, a step-by-step experimental procedure, and methods for data analysis. Additionally, it includes a summary of the Cdc7 signaling pathway and a workflow for the kinase assay, both visualized with diagrams. While specific quantitative data for this compound is not publicly available, representative data for other known Cdc7 inhibitors are provided for comparative purposes.

Introduction to Cdc7 Kinase

Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1] Its activity is tightly regulated throughout the cell cycle and is dependent on its association with a regulatory subunit, Dbf4 (also known as ASK). The Cdc7/Dbf4 complex, also referred to as Dbf4-dependent kinase (DDK), is essential for the firing of replication origins.[2][3] The primary substrate of Cdc7 is the Minichromosome Maintenance (MCM) complex, a key component of the pre-replication complex (pre-RC).[3][4][5] Specifically, Cdc7 phosphorylates multiple subunits of the MCM complex, including Mcm2, which is a critical step for the recruitment of other replication factors and the initiation of DNA unwinding.[3][4][5][6]

Given its crucial role in DNA replication and cell proliferation, Cdc7 has emerged as an attractive target for cancer therapy.[1] Overexpression of Cdc7 has been observed in various cancer types, and its inhibition has been shown to induce apoptosis in cancer cells. This compound is a potent kinase inhibitor targeting Cdc7.[7][8] This document outlines a detailed protocol for assessing the in vitro activity of this compound.

Cdc7 Signaling Pathway

The Cdc7/Dbf4 kinase complex is a central regulator of the G1/S phase transition and the initiation of DNA synthesis. The pathway is initiated by the activation of Cdc7 through its binding to the Dbf4 regulatory subunit. The active Cdc7/Dbf4 complex then phosphorylates the N-terminal tail of the Mcm2 subunit within the MCM2-7 helicase complex. This phosphorylation event is a prerequisite for the loading of Cdc45 and the GINS complex, leading to the formation of the active CMG (Cdc45-Mcm2-7-GINS) helicase, which unwinds DNA at the replication origins, allowing for the initiation of DNA replication.

In Vitro Kinase Assay Protocol for this compound

This protocol is adapted for a 384-well plate format using the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[9][10][11][12][13]

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Recombinant Human Cdc7/Dbf4 Complex | e.g., Promega, BPS Bioscience | V4251 (Promega) |

| Recombinant Human Mcm2 (full-length or N-terminal fragment) | e.g., Abcam, Carna Biosciences | ab87955 (Abcam) |

| This compound | e.g., APExBIO, MedChemExpress | B4385 (APExBIO) |

| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |

| ATP, 10 mM | Promega | V9151 |

| Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT) | Prepare in-house or from kit | - |

| DMSO | Sigma-Aldrich | D2650 |

| 384-well white, flat-bottom plates | Corning | 3572 |

Experimental Workflow

The experimental workflow involves preparing the reagents, setting up the kinase reaction with the inhibitor, stopping the reaction and detecting the generated ADP, and finally measuring the luminescence to determine kinase activity.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. Dbf4-Cdc7 phosphorylation of Mcm2 is required for cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mammalian Cdc7-Dbf4 protein kinase complex is essential for initiation of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Essential Role of Phosphorylation of MCM2 by Cdc7/Dbf4 in the Initiation of DNA Replication in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell cycle re-entry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The structural basis of Cdc7-Dbf4 kinase dependent targeting and phosphorylation of the MCM2-7 double hexamer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 10. promega.com [promega.com]

- 11. ulab360.com [ulab360.com]

- 12. researchgate.net [researchgate.net]

- 13. ulab360.com [ulab360.com]

Application Notes and Protocols for Cdc7-IN-7 in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1] In conjunction with its regulatory subunit, Dbf4, it forms an active complex that phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the catalytic core of the replicative helicase.[2][3] This phosphorylation is a critical step for the initiation of DNA synthesis during the S phase of the cell cycle.[1] Due to its essential role in cell proliferation and its frequent overexpression in various cancers, Cdc7 has emerged as a promising target for cancer therapy.[3] Inhibition of Cdc7 has been shown to induce S-phase arrest and subsequent apoptosis in cancer cells, while normal cells are more likely to undergo cell cycle arrest, suggesting a therapeutic window.[4]

Cdc7-IN-7 is a potent and selective inhibitor of Cdc7 kinase.[5][6] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its biological activity and downstream effects. While specific quantitative data for this compound is limited in publicly available literature, data for the closely related and highly potent analog, Cdc7-IN-7c, is presented as a reference.[5]

Mechanism of Action

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of Cdc7 kinase, thereby inhibiting its enzymatic activity. This prevents the phosphorylation of the MCM complex, which in turn blocks the initiation of DNA replication. The resulting replication stress can lead to cell cycle arrest and, particularly in cancer cells, trigger apoptosis.

Caption: Signaling pathway of Cdc7 kinase and the inhibitory action of this compound.

Data Presentation

The following table summarizes the in vitro and cellular activities of the potent Cdc7 inhibitor, Cdc7-IN-7c, a close analog of this compound. This data can be used as a reference for designing experiments with this compound.

| Compound | Assay Type | Target | IC50 (nM) | Cell Line | Cellular Effect | Reference |

| Cdc7-IN-7c | In vitro kinase assay | Cdc7 | 0.70 | N/A | N/A | [5] |

| Cdc7-IN-7c | Cell proliferation assay | N/A | Not specified | COLO205 | Inhibition of cell growth | [5] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

-

Based on the molecular weight of this compound (410.42 g/mol ), calculate the volume of DMSO required to prepare a stock solution of desired concentration (e.g., 10 mM).

-

Add the calculated volume of DMSO to the vial.

-

Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming may be required.[7]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use it within one month, and within six months when stored at -80°C.[7]

Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest (e.g., COLO205).

Caption: Experimental workflow for determining the IC50 of this compound.

Materials:

-

Cancer cell line of interest (e.g., COLO205)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo® Luminescent Cell Viability Assay)

-

Phosphate-buffered saline (PBS)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete medium. A typical concentration range to test would be from 0.1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the plate for a period appropriate for the cell line and the expected effect of the compound (e.g., 72 hours).

-

-

Cell Viability Measurement:

-

Follow the manufacturer's protocol for the chosen cell viability reagent.

-

For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then solubilizing the formazan crystals before reading the absorbance.

-

For a CellTiter-Glo® assay, the reagent is added directly to the wells, and luminescence is measured after a short incubation.

-

-

Data Analysis:

-

Subtract the background reading (medium only) from all experimental values.

-

Normalize the data to the vehicle-treated control cells (set as 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

-

Immunoblotting for MCM2 Phosphorylation

This protocol is to assess the target engagement of this compound by measuring the phosphorylation of its downstream target, MCM2, at serine 53 (pMCM2 Ser53).

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pMCM2 (Ser53), anti-total MCM2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., based on the IC50 value determined previously) for a specified time (e.g., 4-24 hours). Include a vehicle control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-